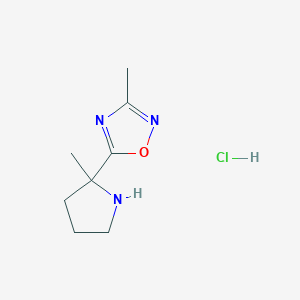3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
CAS No.: 1361116-14-4
Cat. No.: VC2715039
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1361116-14-4 |
|---|---|
| Molecular Formula | C8H14ClN3O |
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 3-methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O.ClH/c1-6-10-7(12-11-6)8(2)4-3-5-9-8;/h9H,3-5H2,1-2H3;1H |
| Standard InChI Key | BBDGMJIGDZGZKI-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2(CCCN2)C.Cl |
| Canonical SMILES | CC1=NOC(=N1)C2(CCCN2)C.Cl |
Chemical Structure and Properties
Structural Features
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride consists of a five-membered 1,2,4-oxadiazole ring with a methyl substituent at position 3 and a 2-methylpyrrolidin-2-yl group at position 5. The structure exists as a hydrochloride salt, which enhances its stability and solubility characteristics in polar solvents compared to its free base form.
Physicochemical Properties
The compound is characterized by the following physicochemical properties, summarized in Table 1:
Table 1. Physicochemical Properties of 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Synthesis Methods
Synthesis of Pyrrolidine Component
The pyrrolidine component can be prepared through the hydrogenation of 2-methylpyrroline, as described in related compound syntheses. For instance, (R)-2-methylpyrrolidine can be prepared from 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in alcohol solvents .
The synthesis typically involves:
-
Hydrogenation of 2-methylpyrroline in a mixture of ethanol and methanol at a ratio of about 2:1 to 3:1 (v/v) .
-
The reaction is often performed at ambient temperature with subsequent filtration to remove the platinum catalyst .
-
For the (R)-isomer, L-tartrate can be used to induce stereoselectivity, resulting in optical purity of at least 50% ee .
Novel Synthetic Approaches
Recent advances in synthetic methodologies offer promising alternatives for the efficient and environmentally friendly synthesis of 1,2,4-oxadiazole-based compounds:
-
Mechanochemistry, which refers to reactions in the solid state induced by mechanical energy (grinding or milling), has gained attention due to increased reaction rates and quantitative yields in the absence of solvents or with minimal solvent volumes .
-
"Green chemistry" approaches, such as the use of visible light photoredox catalysis, provide environmentally friendly methods for oxadiazole synthesis .
Biological Activities
Structure-Activity Relationships
Studies on related compounds suggest several key structural features that influence the biological activity of oxadiazole compounds:
-
Substitution Pattern: The nature and position of substituents on the oxadiazole ring significantly affect biological activity. In the case of 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, the methyl group at position 3 may influence its lipophilicity and interaction with biological targets .
-
Stereochemistry: The stereochemistry of the pyrrolidine moiety can have a profound impact on biological activity. In related compounds with oxadiazole cores, the exo-isomer demonstrated approximately five- to six-fold greater activity than the endo-isomer in stimulating M1 muscarinic acetylcholine receptors .
-
Salt Form: The hydrochloride salt form affects solubility, stability, and bioavailability, which are critical factors in determining the compound's effectiveness in biological systems.
Table 2. Comparison of Biological Activities of Selected Oxadiazole Derivatives
Research Applications
Drug Discovery and Development
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride and related compounds have potential applications in various drug discovery programs:
-
Central Nervous System (CNS) Drug Development: The compound's potential activity at muscarinic acetylcholine receptors suggests applications in developing treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia .
-
Sleep Disorder Therapeutics: Related oxadiazole derivatives have been investigated as dual orexin receptor antagonists for treating insomnia disorders. Research has shown that modification of the oxadiazole scaffold can lead to compounds with improved pharmacokinetic properties .
-
Anticancer Drug Development: Given the antiproliferative activities of various 1,2,4-oxadiazole derivatives, this compound may serve as a starting point for developing novel anticancer agents . Studies have shown that certain oxadiazole derivatives can arrest cell proliferation at the G1 phase and trigger apoptosis via increasing caspase3/7 activity .
Chemical Biology
In chemical biology research, the compound may serve several purposes:
-
Probe Development: Its unique structural features make it a potentially valuable tool for developing chemical probes to study biological systems and specific molecular targets .
-
Structure-Activity Relationship Studies: The compound provides a useful template for structure-activity relationship studies and optimization of lead compounds in drug discovery programs .
-
Pharmacological Characterization: The compound can be used to characterize the pharmacological properties of various biological targets, particularly those involved in neurological functions .
Medicinal Chemistry
From a medicinal chemistry perspective, 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride offers several advantages:
-
Bioisosteric Replacement: The 1,2,4-oxadiazole moiety serves as a bioisosteric replacement for esters, amides, and carboxylic acids, potentially improving metabolic stability and bioavailability of drug candidates .
-
Pharmacokinetic Optimization: The unique combination of the oxadiazole ring and pyrrolidine moiety presents opportunities for optimizing pharmacokinetic properties, including solubility, permeability, and metabolic stability .
-
Lead Compound Evolution: The compound can serve as a starting point for developing novel therapeutic agents, with structural modifications guided by specific pharmacological requirements .
Future Research Directions
Based on the current understanding of 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride and related compounds, several promising research directions emerge:
-
Comprehensive Structure-Activity Relationship Studies: Systematic modifications of the compound's structure to identify key structural features responsible for specific biological activities .
-
Stereochemical Optimization: Investigation of the stereochemical aspects of the pyrrolidine moiety to determine the optimal configuration for desired biological activities .
-
Target Identification and Validation: Identification of specific molecular targets and mechanisms of action using advanced chemical biology approaches .
-
Formulation Development: Research into advanced formulation strategies to enhance the compound's solubility, stability, and bioavailability for potential pharmaceutical applications.
-
Green Synthesis Methodologies: Development of environmentally friendly synthetic methods for the compound, including mechanochemistry and photocatalysis approaches .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume